![molecular formula C10H5N3O2 B14686718 6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione CAS No. 25727-51-9](/img/structure/B14686718.png)
6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione typically involves the condensation of appropriate pyrrole and quinoxaline precursors. One common method involves the cyclization of a substituted pyrrole with a quinoxaline derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors can effectively control tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinoxalines: Another class of compounds with a fused ring system, often explored for their biological activities.
Uniqueness
6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione is unique due to its specific ring fusion pattern and the presence of two carbonyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .
Propiedades
Número CAS |
25727-51-9 |
|---|---|
Fórmula molecular |
C10H5N3O2 |
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
pyrrolo[3,4-g]quinoxaline-6,8-dione |
InChI |
InChI=1S/C10H5N3O2/c14-9-5-3-7-8(12-2-1-11-7)4-6(5)10(15)13-9/h1-4H,(H,13,14,15) |
Clave InChI |
CMOHYXGNLZJDFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C3C(=CC2=N1)C(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



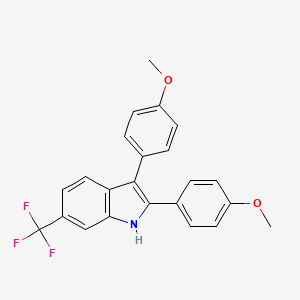
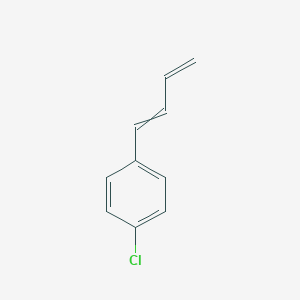
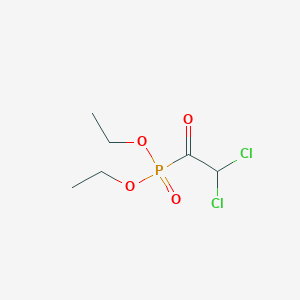


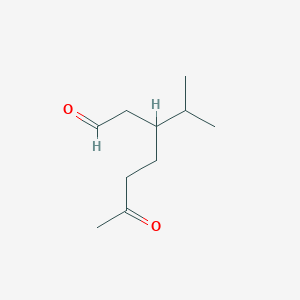
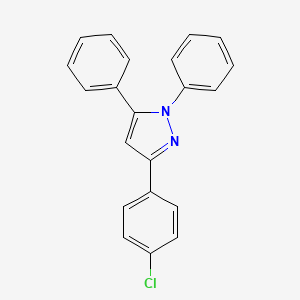
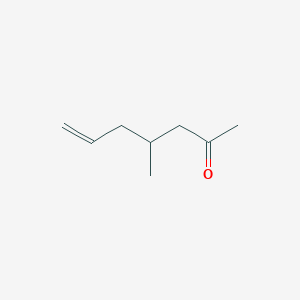



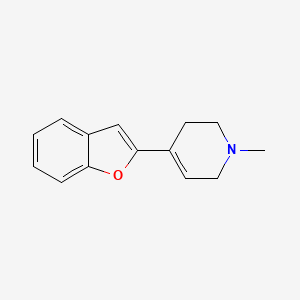
![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)
